molecular formula C13H19N3O2 B13143095 Benzyl 3,4-diaminopiperidine-1-carboxylate

Benzyl 3,4-diaminopiperidine-1-carboxylate

Cat. No.: B13143095
M. Wt: 249.31 g/mol
InChI Key: SRYYLAJFLRDCRK-UHFFFAOYSA-N
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Description

Benzyl 3,4-diaminopiperidine-1-carboxylate is a compound that belongs to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,4-diaminopiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3,4-diaminopiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,4-diaminopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Benzyl 3,4-diaminopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Benzyl 3,4-diaminopiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • Benzyl 3-formyl-1-piperidinecarboxylate
  • N-benzylpiperidine derivatives

Uniqueness

Benzyl 3,4-diaminopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

benzyl 3,4-diaminopiperidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14-15H2

InChI Key

SRYYLAJFLRDCRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1N)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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